
2-Chloro-4-(trifluoromethyl)quinoline
Overview
Description
2-Chloro-4-(trifluoromethyl)quinoline is a halogenated quinoline derivative characterized by a chlorine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position of the quinoline scaffold. The compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing properties of the -CF₃ group, which enhances metabolic stability and bioavailability. Quinoline derivatives are widely studied for their antimicrobial, anticancer, and antimalarial activities .
Preparation Methods
Synthesis via Rhodium-Catalyzed Annulation
This method involves a rhodium-catalyzed [3+3] annulation reaction between anilides and trifluoromethyl ynones. The key steps are as follows:
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- A mixture of anilides (0.30 mmol), acetic anhydride (36.8 mg, 1.2 equivalents), trifluoromethyl ynones (0.33 mmol, 1.1 equivalents), rhodium catalyst ([RhCp*Cl₂]₂, 3.7 mg, 0.006 mmol), and silver hexafluoroantimonate (AgSbF₆, 8.2 mg, 0.024 mmol) is prepared in 1 mL of dichloroethane (DCE).
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- The reaction is stirred at 100°C under a nitrogen atmosphere for 3 hours.
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- After completion, the solvent is removed under reduced pressure.
- The residue is purified via column chromatography using a petroleum ether/ethyl acetate mixture.
Yield :
Chlorination of Hydroxylated Quinoline Derivatives
This approach uses chlorination of hydroxylated quinoline intermediates to introduce the chlorine atom at the desired position:
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- The precursor, 2-hydroxy-4-(trifluoromethyl)quinoline, is synthesized through conventional methods.
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- The hydroxylated quinoline derivative (e.g., 2 g, 0.012 mol) is dissolved in 20 mL of 1,2-dichloroethane.
- Dimethylformamide (DMF) is added as a catalyst (1–2 drops).
- Thionyl chloride (SOCl₂, 2.9 g, 0.025 mol) is added dropwise at room temperature.
- The reaction mixture is refluxed at 110°C for 4 hours.
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- After completion, the reaction mixture is cooled and processed to isolate the product.
Yield :
Data Table: Comparison of Key Preparation Methods
Method | Catalyst/Reagent | Solvent | Temperature | Time | Yield (%) |
---|---|---|---|---|---|
Rhodium-Catalyzed Annulation | [RhCp*Cl₂]₂ + AgSbF₆ | Dichloroethane | 100°C | 3 h | Up to 96% |
Chlorination of Hydroxylated Derivative | SOCl₂ + DMF | Dichloroethane | 110°C | 4 h | High |
Notes on Optimization
- The rhodium-catalyzed method offers excellent selectivity and high yields but requires expensive catalysts.
- Chlorination provides a straightforward route but involves handling reactive chlorinating agents like thionyl chloride.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.
Catalysts: Palladium catalysts for cross-coupling reactions.
Major Products: The major products formed from these reactions include substituted quinolines, quinoline derivatives with different functional groups, and more complex heterocyclic compounds .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry:
2-Chloro-4-(trifluoromethyl)quinoline has been investigated for its potential as a pharmaceutical agent. It serves as a precursor in the synthesis of various drugs, particularly those targeting specific enzymes and receptors. Notably, derivatives of this compound have shown promising activity against resistant strains of malaria parasites .
2. Anticancer Research:
Recent studies have focused on developing novel anticancer agents based on this compound. For instance, hybrid compounds derived from this compound have demonstrated significant cytotoxic effects against breast cancer cell lines, suggesting its potential as a lead compound in cancer therapy .
3. Antimicrobial Activity:
The compound exhibits antibacterial and antifungal properties, making it a candidate for further exploration in the development of antimicrobial agents .
Industrial Applications
1. Agrochemicals:
In the agricultural sector, this compound is utilized as an intermediate in the production of agrochemicals such as herbicides and insecticides. Its ability to undergo electrophilic substitution reactions makes it an ideal starting point for synthesizing these compounds .
2. Dyes and Pigments:
The compound's unique chemical properties allow it to be used in the synthesis of dyes and pigments, contributing to its application in the colorant industry .
3. Chemical Reagents:
As a versatile building block, it is employed in various organic reactions, serving as a reagent in synthetic chemistry .
Case Studies
Mechanism of Action
The mechanism of action of 2-Chloro-4-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can inhibit enzymes, disrupt cellular processes, and interfere with DNA replication and transcription . These interactions make it a valuable tool in the development of therapeutic agents and in studying cellular mechanisms .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Substitution Effects
The biological and physicochemical properties of quinoline derivatives are highly sensitive to substituent positions. Below is a comparative analysis of 2-Chloro-4-(trifluoromethyl)quinoline with analogs:
Table 1: Structural and Molecular Comparison
Key Observations:
Positional Isomerism: The trifluoromethyl group at the 4-position (as in the target compound) is less common than at the 6- or 8-positions . 4-Chloro-8-(trifluoromethyl)quinoline is commercially available at a higher cost (JPY 28,000/5g) compared to 4-Chloro-6-(trifluoromethyl)quinoline (JPY 30,000/5g) .
Biological Activity: The 2-Cl-4-CF₃ substitution pattern is associated with enhanced antimalarial activity in chloroquine analogs . 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline is a certified pharmaceutical reference standard, indicating its regulatory relevance .
Synthetic Accessibility: Derivatives with cyclopropyl groups (e.g., 6-Chloro-2-cyclopropyl-4-CF₃ quinoline) require multi-step synthesis, increasing production complexity .
Functional Group Modifications
Table 2: Impact of Additional Substituents
Key Findings:
- Nitro Groups: Nitro-substituted derivatives (e.g., 5-NO₂) are precursors for aminoquinolines, which are critical in antitubercular drug development .
Crystallographic and Structural Insights
- Planarity and Interactions: The quinoline ring in this compound analogs is typically planar, with dihedral angles <10° relative to substituents . π–π stacking interactions (centroid distances: 3.6–3.8 Å) stabilize crystal structures, as seen in ethyl 1-(2,4-dichlorobenzyl)-4-oxo-7-CF₃ quinoline-3-carboxylate .
Disorder in Crystal Structures :
- Trifluoromethyl groups may exhibit positional disorder (e.g., 78:22 occupancy ratio), complicating crystallographic refinement .
Biological Activity
2-Chloro-4-(trifluoromethyl)quinoline is a heterocyclic compound notable for its diverse biological activities. This compound, characterized by a chlorine atom at the 2-position and a trifluoromethyl group at the 4-position of the quinoline backbone, has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly in antimicrobial and anticancer research.
- Molecular Formula : C_10H_6ClF_3N
- Molecular Weight : 233.6 g/mol
- Structure : The presence of the trifluoromethyl group enhances lipophilicity, which is crucial for biological activity.
Biological Activity
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains, making it a candidate for further exploration in antibiotic development.
- Anticancer Properties : The compound has been evaluated for its anticancer activity, particularly in inhibiting cell growth and inducing apoptosis in different cancer cell lines. For instance, quinoline-derived compounds have demonstrated potent growth inhibition in zebrafish embryo models, suggesting potential applicability in cancer therapy .
- Mechanism of Action : The biological activity is believed to stem from its ability to interact with cellular targets effectively due to its lipophilic nature, which facilitates membrane penetration and interaction with intracellular components .
Anticancer Activity
A comprehensive study assessed the anticancer effects of various quinoline derivatives, including this compound. Key findings include:
- Inhibition of Cell Proliferation : The compound was found to inhibit the proliferation of cancer cell lines such as A549 (lung cancer), HCT116 (colon cancer), and others, with IC50 values indicating significant potency compared to standard chemotherapeutics like cisplatin .
- Induction of Apoptosis : Apoptotic assays revealed that treatment with this compound resulted in increased cell death through both early and late apoptosis pathways. This was particularly evident in HCT116 cells, where late apoptosis rates reached up to 82% .
Antimicrobial Studies
The antimicrobial efficacy of this compound was tested against various bacterial strains:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
- Results : The compound exhibited notable inhibitory effects, suggesting its potential as a lead compound for developing new antibacterial agents.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key differences:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Chloroquinoline | Contains chlorine but lacks trifluoromethyl group | Less lipophilic; different biological profile |
4-Trifluoromethylquinoline | Trifluoromethyl group present but no chlorine | Potentially different reactivity and stability |
6-Chloro-4-(trifluoromethyl)quinoline | Similar structure but different substitution pattern | May exhibit different biological activities |
The combination of both chlorine and trifluoromethyl groups in this compound enhances its reactivity and biological properties compared to these similar compounds.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Chloro-4-(trifluoromethyl)quinoline, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves halogenation and trifluoromethylation steps. For example, Vilsmeier-Haack type reagents (e.g., MSCL-DMF/DMAC) can facilitate chloro-substitution at the 2-position of the quinoline core . Optimization strategies include:
- Temperature control : Reactions at 353 K (80°C) in dimethylformamide (DMF) improve substitution efficiency .
- Catalyst use : Potassium carbonate aids in deprotonation during alkylation steps .
- Purification : Recrystallization using ethanol or water-ice mixtures enhances purity (>97% by GC/HPLC) .
Q. How can researchers verify the structural integrity of this compound derivatives?
Methodological Answer: Key techniques include:
- X-ray crystallography : Resolves disordered trifluoromethyl groups and planar quinoline rings (e.g., dihedral angles of 89.23° with substituted benzene rings) .
- NMR spectroscopy : ¹⁹F NMR detects trifluoromethyl environments, while ¹H NMR identifies chloro-substitution patterns .
- HPLC analysis : Validates purity (>97%) and detects byproducts (e.g., using C18 columns with UV detection at 254 nm) .
Advanced Research Questions
Q. How do steric and electronic effects influence the biological activity of this compound derivatives?
Methodological Answer:
- Steric effects : Bulky substituents at the 4-position (e.g., phenyl groups) reduce binding affinity to biological targets like hemoglobin proteases in Plasmodium .
- Electronic effects : The electron-withdrawing trifluoromethyl group enhances metabolic stability and lipophilicity, improving bioavailability .
- Structure-activity relationship (SAR) : Derivatives with 3-acetyl or 3-formyl groups show enhanced antimalarial activity compared to unsubstituted analogs .
Q. What strategies mitigate challenges in crystallizing this compound derivatives?
Methodological Answer:
- Disorder management : Restrain trifluoromethyl group positions using bond-distance constraints during refinement (e.g., C20A–C7 in X-ray studies) .
- Solvent selection : Ethanol or dimethyl sulfoxide (DMSO) promotes slow crystallization, reducing twinning .
- Hydrogen bonding : Intermolecular C–H···O/F interactions stabilize crystal packing (e.g., C16–H16A···O3i interactions) .
Q. How can researchers address contradictory data in fluorinated quinoline synthesis?
Methodological Answer:
- Byproduct analysis : Use LC-MS to identify side products (e.g., 4-hydroxyquinoline intermediates) .
- Reaction monitoring : In situ IR spectroscopy tracks trifluoromethyl group incorporation .
- Computational validation : Density functional theory (DFT) predicts regioselectivity in halogenation steps .
Q. What in vitro assays are suitable for evaluating the pharmacological potential of this compound derivatives?
Methodological Answer:
- Antiparasitic assays : Measure inhibition of β-hematin formation (relevant for antimalarial activity) .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) .
- Enzyme inhibition : Fluorescence-based assays for acetylcholinesterase (Alzheimer’s targets) .
Q. Key Methodological Recommendations
Properties
IUPAC Name |
2-chloro-4-(trifluoromethyl)quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3N/c11-9-5-7(10(12,13)14)6-3-1-2-4-8(6)15-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDXRWXUIYHEDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382350 | |
Record name | 2-chloro-4-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2806-29-3 | |
Record name | 2-chloro-4-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2806-29-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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